1-(3-Chloropropyl)naphthalene
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Overview
Description
1-(3-Chloropropyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a 3-chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with 3-chloropropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorine atom to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can yield naphthalene derivatives with reduced functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Scientific Research Applications
1-(3-Chloropropyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)naphthalene exerts its effects involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions .
Comparison with Similar Compounds
1-Chloronaphthalene: Similar in structure but lacks the propyl group, leading to different reactivity and applications.
1-(3-Bromopropyl)naphthalene: Similar but with a bromine atom instead of chlorine, which can affect its reactivity and chemical properties.
1-(3-Hydroxypropyl)naphthalene: Similar but with a hydroxyl group, leading to different chemical behavior and applications.
Uniqueness: 1-(3-Chloropropyl)naphthalene is unique due to the presence of the 3-chloropropyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
27650-85-7 |
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Molecular Formula |
C13H13Cl |
Molecular Weight |
204.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)naphthalene |
InChI |
InChI=1S/C13H13Cl/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2 |
InChI Key |
ANJLYKLFJOGBET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCl |
Origin of Product |
United States |
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